N-Formylnorfloxacin
Overview
Description
N-Formylnorfloxacin is a derivative of norfloxacin, a fluoroquinolone antibiotic. This compound is characterized by the substitution of the piperazinyl moiety with a formyl group, enhancing its antibacterial properties. Fluoroquinolones, including norfloxacin, are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
Target of Action
N-Formylnorfloxacin, also known as 4-N-Formyl-1-Piperazinyl-Norfloxacin, primarily targets bacterial enzymes, specifically DNA gyrase (topoisomerase II) and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
This compound inhibits the action of DNA gyrase and topoisomerase IV . It binds to these enzymes, blocking bacterial DNA replication by preventing the untwisting required to replicate one DNA double helix into two . This interaction results in the inhibition of bacterial cell division .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process . This disruption affects the downstream biochemical pathways involved in bacterial growth and proliferation.
Pharmacokinetics
The pharmacokinetics of this compound is similar to that of Norfloxacin. Norfloxacin is rapidly absorbed, with a bioavailability of 30 to 40% . It has a serum half-life of approximately 3 to 4 hours . About 30% of an administered dose is excreted as unchanged drug by glomerular filtration and tubular secretion . The presence of a reduced glomerular filtration rate increases the elimination half-life, necessitating dosage modification when the glomerular filtration rate falls below 20 ml/minute .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and proliferation. By blocking the action of DNA gyrase and topoisomerase IV, this compound prevents bacterial DNA replication, thereby inhibiting cell division . This leads to the bactericidal effect of the drug .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of the drug in water opens the possibility of its photolysis by solar radiation . Moreover, the sorption coefficient (Koc) is a critical parameter for estimating the environmental distribution and exposure level of antibiotics
Biochemical Analysis
Biochemical Properties
N-Formylnorfloxacin, like Norfloxacin, is likely to interact with bacterial DNA gyrase, an enzyme required for bacterial DNA replication, transcription, repair, and recombination . The interaction of this compound with this enzyme could potentially inhibit its function, leading to the disruption of bacterial DNA processes and ultimately bacterial death .
Cellular Effects
The cellular effects of this compound are not fully understood. Given its similarity to Norfloxacin, it may also exert its effects primarily on bacterial cells. Norfloxacin is known to have variable activity against gram-positive and gram-negative bacteria
Molecular Mechanism
The molecular mechanism of action of this compound is likely similar to that of Norfloxacin. Norfloxacin exerts its bactericidal action by inhibiting the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are required for bacterial DNA replication, transcription, repair, and recombination .
Metabolic Pathways
Norfloxacin is known to be metabolized in the liver and excreted via the kidneys . It would be interesting to investigate whether this compound follows a similar metabolic pathway.
Transport and Distribution
Norfloxacin, however, is known to accumulate in the urine , suggesting that it may be transported via the bloodstream to the kidneys, where it is filtered and excreted.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Formylnorfloxacin typically involves the formylation of the piperazinyl group in norfloxacin. This can be achieved through various chemical reactions, including the use of formylating agents such as formic acid or formamide under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions: N-Formylnorfloxacin undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the formyl group, potentially converting it into an alcohol or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
N-Formylnorfloxacin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of fluoroquinolones and their derivatives.
Biology: The compound is employed in studies investigating bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: Research focuses on its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control processes
Comparison with Similar Compounds
Norfloxacin: The parent compound, known for its broad-spectrum antibacterial activity.
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Moxifloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria and mycobacteria
Uniqueness: N-Formylnorfloxacin stands out due to its modified piperazinyl group, which enhances its antibacterial properties and provides additional binding sites for target enzymes. This modification can lead to increased potency and a broader spectrum of activity compared to its parent compound .
Properties
IUPAC Name |
1-ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4/c1-2-20-9-12(17(24)25)16(23)11-7-13(18)15(8-14(11)20)21-5-3-19(10-22)4-6-21/h7-10H,2-6H2,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGDJPQDLMOZQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C=O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315594 | |
Record name | N-Formylnorfloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701315594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70459-04-0 | |
Record name | N-Formylnorfloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70459-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Formylnorfloxacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070459040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Formylnorfloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701315594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-FORMYLNORFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H447VL6G86 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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